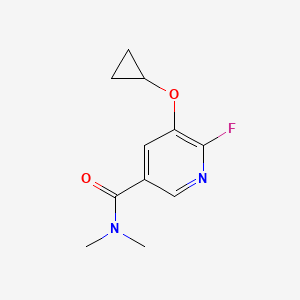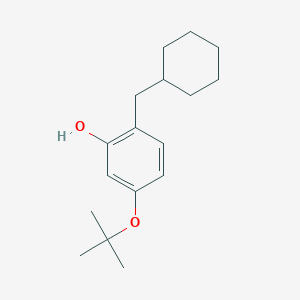
2-(Cyclopropylmethyl)-4-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-4-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This protection is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-4-isopropoxyphenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The cyclopropylmethyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.
Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Isopropoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
2-(Cyclopropylmethyl)-4-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups attached to the phenol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-12-5-6-13(14)11(8-12)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
Clé InChI |
JJKSVYWVNODZMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


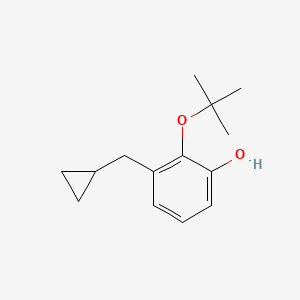

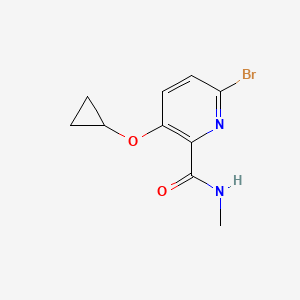
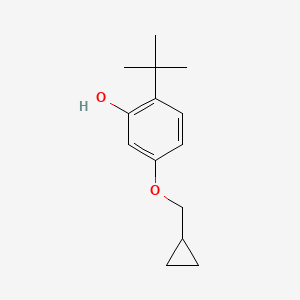
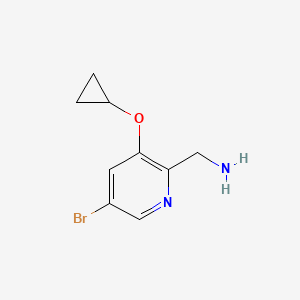


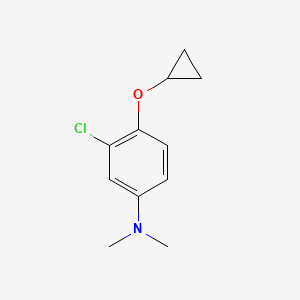

![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)


